![molecular formula C25H21ClN4O B3402188 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine CAS No. 1049302-14-8](/img/structure/B3402188.png)
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine
Overview
Description
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a chlorobenzoyl group attached to a piperazine ring, which is further connected to a naphthyl group and a pyridazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The initial step involves the reaction of piperazine with 3-chlorobenzoyl chloride to form 4-(3-chlorobenzoyl)piperazine.
Coupling with naphthyl group: The next step involves the coupling of the 4-(3-chlorobenzoyl)piperazine with a naphthyl derivative under suitable conditions to form the intermediate compound.
Cyclization to form pyridazine ring: The final step involves the cyclization of the intermediate compound to form the pyridazine ring, resulting in the formation of this compound.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C25H21ClN4O
Molecular Weight : 439.91 g/mol
IUPAC Name : 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine
CAS Number : 1049302-06-8
The compound features a pyridazine ring substituted with a piperazine moiety and a naphthalene group, which contributes to its diverse biological activities.
Pharmacological Potential
Research indicates that compounds similar to this compound have significant pharmacological potential, particularly in the following areas:
- Antipsychotic Activity : Piperazine derivatives are known to act as dopamine and serotonin antagonists, making them candidates for treating psychiatric disorders. The structural characteristics of this compound suggest it may modulate neurotransmitter systems effectively.
- Antimicrobial Properties : Initial studies have demonstrated that this compound exhibits considerable antimicrobial activity against various bacterial strains. Its efficacy suggests potential as an antibacterial agent, warranting further investigation into its mechanisms of action.
- Antiviral Effects : There is emerging evidence that this compound may possess antiviral properties, with preliminary assays indicating effectiveness against certain viral pathogens. However, detailed studies are required to elucidate the specific mechanisms involved.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Piperazine Derivative : Initial preparation involves creating the piperazine structure, which serves as a core component.
- Introduction of the Pyridazine Ring : This step often requires specific reaction conditions, including the use of organic solvents and catalysts.
- Final Assembly with Naphthalene Moiety : The final step integrates the naphthalene group to complete the molecular structure.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of piperazine derivatives, including this compound, evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Neuropharmacological Assessment
In another investigation focusing on neuropharmacological effects, researchers tested this compound's ability to modulate serotonin receptors in vitro. The findings revealed that it acted as a partial agonist at 5-HT2A receptors, which are implicated in mood regulation and psychosis management. This positions the compound as a candidate for further development in psychiatric treatments.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine can be compared with other similar compounds, such as:
4-(4-Chlorobenzyl)piperazin-1-yl derivatives: These compounds share the piperazine and chlorobenzyl moieties but differ in the attached groups and overall structure.
Naphthyl bearing 1,3,4-thiadiazoleacetamides: These compounds also contain a naphthyl group but differ in the presence of a thiadiazole ring instead of a pyridazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Biological Activity
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a piperazine moiety and a naphthalene substituent. The aim of this article is to explore the biological activities associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 359.85 g/mol. The presence of the chlorobenzoyl group and the naphthalene ring are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H20ClN5O |
Molecular Weight | 359.85 g/mol |
CAS Number | 897445-12-4 |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing piperazine and naphthalene groups can effectively inhibit the growth of various bacterial strains. Specifically, the presence of electron-withdrawing groups like chlorine enhances antibacterial activity, likely due to increased lipophilicity and improved membrane penetration .
Anticancer Potential
The anticancer activity of this compound has been investigated in several studies. The compound has shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways. For example, a study reported that similar pyridazine derivatives exhibited significant cytotoxic effects on cancer cells through apoptosis induction .
Case Studies
-
Study on Anticancer Activity :
- A recent study evaluated the cytotoxic effects of several pyridazine derivatives, including our compound of interest, against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting substantial potency compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the piperazine and naphthalene moieties can significantly influence biological activity. Key findings include:
- Chlorine Substitution : Enhances lipophilicity and membrane permeability.
- Piperazine Ring : Essential for receptor binding and biological activity.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-naphthalen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O/c26-22-7-3-6-21(17-22)25(31)30-14-12-29(13-15-30)24-11-10-23(27-28-24)20-9-8-18-4-1-2-5-19(18)16-20/h1-11,16-17H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKQSMBVSAQXOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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